METHYL 4-({[2-(AZEPANE-1-CARBONYL)PHENYL]CARBAMOTHIOYL}AMINO)-4-OXOBUTANOATE
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Overview
Description
METHYL 4-({[2-(AZEPANE-1-CARBONYL)PHENYL]CARBAMOTHIOYL}AMINO)-4-OXOBUTANOATE is a complex organic compound with a unique structure that includes an azepane ring, a phenyl group, and a carbamothioylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[2-(AZEPANE-1-CARBONYL)PHENYL]CARBAMOTHIOYL}AMINO)-4-OXOBUTANOATE typically involves multiple steps, including the formation of the azepane ring and the subsequent attachment of the phenyl and carbamothioylamino groups. Common synthetic routes may involve the use of reagents such as azepane, phenyl isocyanate, and methyl 4-oxobutanoate under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({[2-(AZEPANE-1-CARBONYL)PHENYL]CARBAMOTHIOYL}AMINO)-4-OXOBUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with altered functional groups.
Scientific Research Applications
METHYL 4-({[2-(AZEPANE-1-CARBONYL)PHENYL]CARBAMOTHIOYL}AMINO)-4-OXOBUTANOATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of METHYL 4-({[2-(AZEPANE-1-CARBONYL)PHENYL]CARBAMOTHIOYL}AMINO)-4-OXOBUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(azepane-1-carbonyl)benzoate
- Methyl 4-(azepane-1-carbonyl)phenylcarbamate
Uniqueness
METHYL 4-({[2-(AZEPANE-1-CARBONYL)PHENYL]CARBAMOTHIOYL}AMINO)-4-OXOBUTANOATE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 4-[[2-(azepane-1-carbonyl)phenyl]carbamothioylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-26-17(24)11-10-16(23)21-19(27)20-15-9-5-4-8-14(15)18(25)22-12-6-2-3-7-13-22/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H2,20,21,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLSTBWTOVVUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC(=S)NC1=CC=CC=C1C(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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